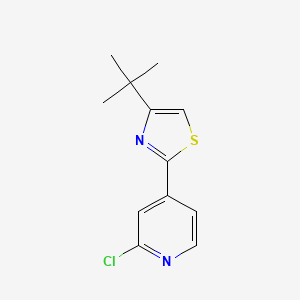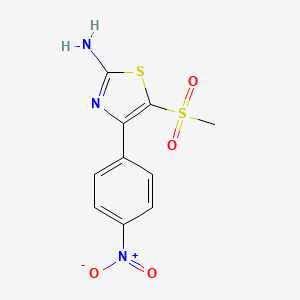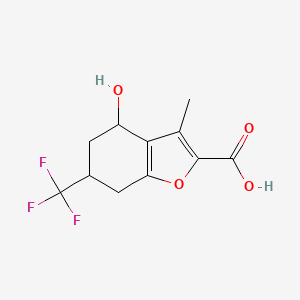
4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-ヒドロキシ-3-メチル-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸は、ベンゾフラン類に属する複雑な有機化合物です。ベンゾフラン類は、縮合したベンゼン環とフラン環を含む複素環式化合物です。
製造方法
合成経路と反応条件
4-ヒドロキシ-3-メチル-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸の合成は、通常、容易に入手可能な前駆体から出発して、複数の段階を伴います。一般的な合成経路には、以下の段階が含まれます。
ベンゾフランコアの形成: 最初の段階では、環化反応によってベンゾフランコアを形成します。これは、適切なフェノール誘導体を適切なアルデヒドまたはケトンと酸性または塩基性条件下で反応させることで達成できます。
官能基の導入: ヒドロキシル基、メチル基、およびトリフルオロメチル基は、さまざまな置換反応によって導入されます。たとえば、ヒドロキシル基はヒドロキシル化によって導入できます。一方、メチル基とトリフルオロメチル基は、それぞれアルキル化反応とトリフルオロメチル化反応によって添加できます。
工業的生産方法
4-ヒドロキシ-3-メチル-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸の工業的生産には、上記の合成経路の最適化されたバージョンが使用される場合があり、スケーラビリティ、コスト効率、および環境持続可能性に重点が置かれます。これには、連続フロー反応器の使用、グリーンケミストリーの原則、および最終生成物の高収率と高純度を保証するための高度な精製技術が含まれる場合があります。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The initial step involves the formation of the benzofuran core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of Functional Groups: The hydroxyl, methyl, and trifluoromethyl groups are introduced through various substitution reactions. For example, the hydroxyl group can be introduced via hydroxylation, while the methyl and trifluoromethyl groups can be added through alkylation and trifluoromethylation reactions, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques to ensure high yield and purity of the final product.
化学反応の分析
反応の種類
4-ヒドロキシ-3-メチル-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸は、以下のを含むさまざまな化学反応を起こすことができます。
酸化: ヒドロキシル基は、使用する反応条件と試薬に応じて、ケトンまたはアルデヒドを形成するように酸化できます。
還元: カルボン酸基は、アルコールまたはアルデヒドを形成するように還元できます。
置換: トリフルオロメチル基は、求核置換反応に関与し、さまざまな誘導体の形成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4)、三酸化クロム (CrO3)、および過酸化水素 (H2O2) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミン、チオール、ハロゲン化物などの求核剤を置換反応で使用できます。
形成される主な生成物
これらの反応から形成される主な生成物は、使用する特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化によりケトンまたはアルデヒドが生成される可能性があり、カルボン酸基の還元によりアルコールまたはアルデヒドが生成される可能性があります。
科学研究への応用
4-ヒドロキシ-3-メチル-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸は、以下のを含む幅広い科学研究用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
生物学: この化合物は、抗菌、抗酸化、抗がん特性などの潜在的な生物活性について研究されています。
医学: がんや感染症など、さまざまな疾患の治療薬としての可能性を探求するための研究が進行中です。
産業: その独自の化学特性により、ポリマーやコーティングなどの新素材の開発に使用されています。
科学的研究の応用
4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
4-ヒドロキシ-3-メチル-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸の作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、その抗菌活性は、細菌細胞膜の破壊または必須酵素の阻害能力による可能性があります。その抗がん活性は、特定のシグナル伝達経路の活性化による癌細胞のアポトーシス(プログラムされた細胞死)の誘導に関与する可能性があります。
類似の化合物との比較
類似の化合物
3-ヘプタノン、6-メチル-: この化合物は、メチル基とケトン官能基の存在など、4-ヒドロキシ-3-メチル-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸と構造的に類似しています。.
独自性
4-ヒドロキシ-3-メチル-6-(トリフルオロメチル)-4,5,6,7-テトラヒドロベンゾフラン-2-カルボン酸は、独特の化学的および生物学的特性を与えるトリフルオロメチル基の存在により、ユニークです。この基は、化合物の親油性、代謝安定性、および生物学的標的との相互作用能力を高め、さまざまな用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
3-Heptanone, 6-methyl-: This compound shares some structural similarities with 4-Hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid, such as the presence of a methyl group and a ketone functional group.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that shares some structural features with the benzofuran core.
Uniqueness
This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for various applications.
特性
分子式 |
C11H11F3O4 |
|---|---|
分子量 |
264.20 g/mol |
IUPAC名 |
4-hydroxy-3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H11F3O4/c1-4-8-6(15)2-5(11(12,13)14)3-7(8)18-9(4)10(16)17/h5-6,15H,2-3H2,1H3,(H,16,17) |
InChIキー |
QPUBEALPXBHHKG-UHFFFAOYSA-N |
正規SMILES |
CC1=C(OC2=C1C(CC(C2)C(F)(F)F)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




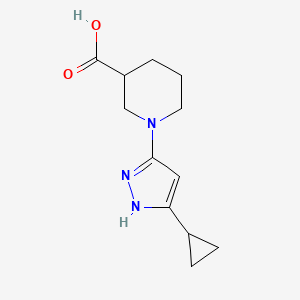
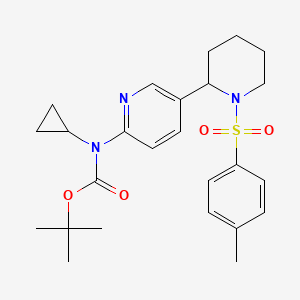

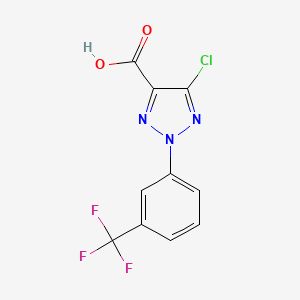

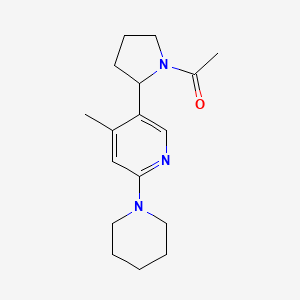
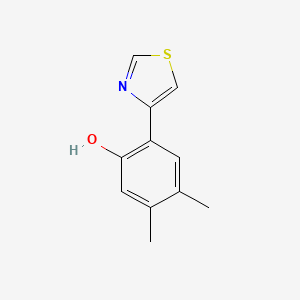
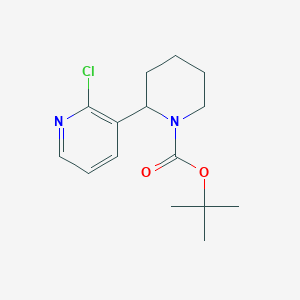
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11797341.png)

